2-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Description
The compound is a complex organic molecule, likely used in medicinal chemistry or pharmaceutical research. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the piperidine ring, followed by the introduction of the sulfonyl and acetyl groups .Scientific Research Applications
Antibacterial Activity
- Acetamide derivatives, including compounds related to the structure of interest, have demonstrated antibacterial potentials. A study found that certain acetamide derivatives are moderate inhibitors of various bacterial strains, with some showing notable activity against Gram-negative bacteria (Iqbal et al., 2017).
Synthesis and Characterization
- Research has focused on the synthesis and characterization of N-substituted derivatives of acetamide compounds, highlighting their antibacterial and anti-enzymatic potential. This emphasizes the chemical versatility and potential biological relevance of such compounds (Nafeesa et al., 2017).
Fluorescence-Tagged Ligands
- Studies have explored the use of piperidine derivatives, akin to the compound , as fluorescently tagged ligands for histamine H3 receptors. These compounds could serve as tools for understanding receptor binding sites (Amon et al., 2007).
Enzyme Inhibition Studies
- Some acetamide derivatives, related to the compound , have been synthesized and evaluated for their inhibitory potential against various enzymes. This indicates the compound's potential application in biochemistry and pharmacology (Virk et al., 2018).
Anticancer Agents
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally related to the compound , have been synthesized and evaluated as potential anticancer agents. This research underscores the possible therapeutic applications of such compounds in cancer treatment (Rehman et al., 2018).
properties
IUPAC Name |
2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O5S/c1-18-15(20)10-25(22,23)12-5-7-19(8-6-12)16(21)13-9-11(17)3-4-14(13)24-2/h3-4,9,12H,5-8,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFGYOQGPHYPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide |
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